2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide
Descripción
This compound features a pyridazine core substituted at the 3-position with a thioether linkage to a 4-(4-chlorophenyl)-1H-imidazole moiety. The acetamide group at the 2-position is further substituted with N-methyl and m-tolyl (3-methylphenyl) groups, contributing to its steric and electronic profile. The presence of the 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity, as seen in related compounds .
Propiedades
IUPAC Name |
2-[6-[4-(4-chlorophenyl)imidazol-1-yl]pyridazin-3-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-16-4-3-5-19(12-16)28(2)23(30)14-31-22-11-10-21(26-27-22)29-13-20(25-15-29)17-6-8-18(24)9-7-17/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMOZAVGYKIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound 2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement that includes imidazole and pyridazine rings, which are known to exhibit various biological activities. The molecular formula is C_{20}H_{19ClN_4S, with a molecular weight of approximately 392.91 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cell proliferation. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Inhibition of Proliferation : Studies have demonstrated that it inhibits the growth of various cancer cell lines by interfering with cell cycle progression.
- Targeted Interactions : The presence of the thioether group may enhance its binding affinity to target proteins or enzymes, potentially leading to improved efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 (Breast Cancer) | 5.0 | |
| Apoptosis Induction | A549 (Lung Cancer) | 3.2 | |
| Proliferation Inhibition | HeLa (Cervical Cancer) | 4.5 |
Detailed Findings
- In a study conducted on MCF7 breast cancer cells, the compound exhibited an IC50 value of 5.0 µM , indicating significant cytotoxicity compared to standard chemotherapeutic agents .
- A549 lung cancer cells showed an IC50 value of 3.2 µM , highlighting the compound's potential as an effective treatment option for lung cancer .
- HeLa cervical cancer cells were also affected, with an IC50 value of 4.5 µM , suggesting broad-spectrum anticancer activity .
Comparación Con Compuestos Similares
Key Observations:
Core Heterocycles :
- The target compound’s pyridazine-imidazole-thioether scaffold distinguishes it from triazole-naphthalene (6m) or quinazoline-urea (8b) systems. Pyridazine derivatives are less common in the cited evidence but are associated with kinase modulation .
- Thioether linkages (as in the target compound and 9c) may enhance metabolic stability compared to ethers or esters .
N-methyl-m-tolyl in the acetamide side chain introduces steric bulk, which could reduce off-target interactions compared to simpler N-aryl groups (e.g., 6m’s N-phenyl) .
Biological Activity: While the target compound’s activity is unreported, structurally related quinazoline derivatives (e.g., 8b) show potent EGFR inhibition (IC₅₀ = 14.8 nM) via hydrogen bonding with Met793 and Asp855 residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
